AZD1208 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
AZD1208 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 hydrochloride is a potent and selective, orally bioavailable small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2] The Pim kinases, comprising three isoforms (Pim-1, Pim-2, and Pim-3), are crucial mediators of cytokine and growth factor signaling pathways, playing a significant role in cell proliferation, survival, and differentiation.[3] Overexpression of Pim kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of AZD1208, along with detailed experimental protocols from key preclinical studies.
Discovery and Preclinical Efficacy
AZD1208 was identified as a highly selective pan-Pim kinase inhibitor with potent activity against all three isoforms.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, particularly in acute myeloid leukemia (AML). AZD1208 has been shown to inhibit the growth of AML cell lines and xenograft tumor models.[1][2][4] Sensitivity to AZD1208 in AML cell lines has been correlated with high Pim-1 expression and the activation of STAT5.[1][2] In sensitive cell lines, AZD1208 induces cell cycle arrest and apoptosis.[1][2] Furthermore, it has demonstrated potent inhibition of colony growth in primary AML cells from bone marrow.[1][2]
Synthesis of AZD1208 Hydrochloride
The specific, detailed synthesis protocol for AZD1208 hydrochloride is proprietary to AstraZeneca and is not publicly available.[5] However, AZD1208 belongs to the chemical class of benzylidene-1,3-thiazolidine-2,4-diones. The general synthesis of this class of compounds is often achieved through a Knoevenagel condensation reaction.
General Synthetic Approach: Knoevenagel Condensation
The core structure of benzylidene-1,3-thiazolidine-2,4-diones is typically synthesized via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, in this case, thiazolidine-2,4-dione.
A variety of catalysts and reaction conditions can be employed for this synthesis, including sodium acetate (B1210297) in acetic acid, piperidine (B6355638) in ethanol, or the use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol.[1] Microwave-assisted synthesis has also been reported to be an efficient method.[4]
The following diagram illustrates a generalized workflow for the synthesis of a benzylidene-1,3-thiazolidine-2,4-dione derivative.
Caption: Generalized Knoevenagel condensation for the synthesis of the core structure of AZD1208.
Mechanism of Action and Signaling Pathway
AZD1208 is an ATP-competitive inhibitor of all three Pim kinase isoforms.[5] By binding to the ATP-binding pocket of the Pim kinases, AZD1208 prevents the phosphorylation of their downstream substrates. The Pim kinases are downstream effectors of the JAK/STAT signaling pathway and exhibit significant crosstalk with the PI3K/Akt/mTOR pathway.
Inhibition of Pim kinases by AZD1208 leads to a dose-dependent reduction in the phosphorylation of several key proteins involved in cell cycle progression and survival. These include the Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4E-BP1), p70S6 kinase (p70S6K), and the ribosomal protein S6.[1][2] The dephosphorylation of these substrates ultimately results in the induction of cell cycle arrest and apoptosis in sensitive cancer cells.[1][2]
The following diagram illustrates the signaling pathway affected by AZD1208.
// Nodes Cytokines [label="Cytokines / Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim [label="Pim Kinases\n(Pim-1, Pim-2, Pim-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZD1208 [label="AZD1208", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6 [label="S6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF4E [label="eIF4E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation [label="Protein Translation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor [color="#202124"]; Receptor -> JAK [color="#202124"]; JAK -> STAT [color="#202124"]; STAT -> Pim [label="Transcription", color="#202124"]; AZD1208 -> Pim [label="Inhibition", color="#EA4335", style=bold]; Pim -> mTORC1 [color="#202124"]; Pim -> BAD [color="#202124"]; mTORC1 -> p70S6K [color="#202124"]; mTORC1 -> _4EBP1 [color="#202124"]; p70S6K -> S6 [color="#202124"]; S6 -> Translation [color="#202124"]; _4EBP1 -> eIF4E [label="Inhibition", color="#EA4335", style=dashed]; eIF4E -> Translation [color="#202124"]; BAD -> Bcl2 [label="Inhibition", color="#EA4335", style=dashed]; Bcl2 -> Apoptosis [label="Inhibition", color="#EA4335", style=dashed]; Pim -> CellCycle [label="Promotion", color="#34A853", style=dashed];
}
Caption: AZD1208 inhibits Pim kinases, leading to downstream effects on the mTOR pathway and apoptosis.Quantitative Data
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| Ki (nM) | 0.1 | 1.92 | 0.4 | [5] |
| IC50 (nM) at low ATP | 0.4 | 5.0 | 1.9 | [5] |
| IC50 (nM) at 5mM ATP | 2.6 | 164 | 17 | [5] |
| Cell Line | GI50 (µM) | Reference |
| EOL-1 | <1 | [5] |
| KG-1a | <1 | [5] |
| Kasumi-3 | <1 | [5] |
| MV4-11 | <1 | [5] |
| MOLM-16 | <1 | [5] |
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of AZD1208 was assessed in a panel of AML cell lines.[5]
-
Cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of AZD1208 or a vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was measured using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
The concentration for 50% of inhibition of cell proliferation (GI50) was calculated.
Immunoblotting
To determine the effect of AZD1208 on downstream signaling proteins, immunoblotting was performed.[6]
-
AML cells were treated with AZD1208 or a vehicle control for specified time points.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., BAD, 4E-BP1, p70S6K, S6).
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
The in vivo efficacy of AZD1208 was evaluated in mouse xenograft models of AML.[1][2]
-
Female immunodeficient mice were subcutaneously implanted with human AML cells (e.g., MOLM-16).
-
Once tumors reached a specified size, mice were randomized into treatment and control groups.
-
AZD1208 was administered orally, once daily.
-
Tumor volume was measured regularly.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., immunoblotting).
The following diagram outlines the general workflow for preclinical evaluation of AZD1208.
Caption: General workflow for the preclinical evaluation of AZD1208.
Conclusion
AZD1208 hydrochloride is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical efficacy in models of acute myeloid leukemia. Its mechanism of action involves the inhibition of Pim kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation. The data presented in this technical guide underscore the therapeutic potential of AZD1208 and provide a foundation for further research and development in the field of oncology. While the specific synthesis protocol remains proprietary, the general synthetic methods for its chemical class are well-established. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
